Casomokinin L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casomorphins are bioactive peptides derived from the digestion of casein, a protein found in milk. Casomorphin L (CML) is a specific casomorphin that has been studied for its potential health benefits. In
Wirkmechanismus
Casomokinin L exerts its effects through the opioid receptors in the body. It binds to the mu-opioid receptor, which can lead to a decrease in blood pressure and inflammation. Casomokinin L also activates the delta-opioid receptor, which may improve insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that Casomokinin L can lower blood pressure in both animal and human models. Casomokinin L has also been shown to reduce inflammation in animal models of arthritis. In addition, Casomokinin L has been shown to improve insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Casomokinin L in lab experiments is that it is a natural peptide derived from milk, making it a safer alternative to synthetic opioids. However, Casomokinin L can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on Casomokinin L. One area of interest is its potential use as a natural preservative in food products. Additionally, further studies are needed to determine the optimal dosage and duration of Casomokinin L supplementation for its potential health benefits. Finally, the effects of Casomokinin L on other physiological processes, such as pain perception and mood, warrant further investigation.
In conclusion, Casomokinin L is a bioactive peptide derived from casein that has potential health benefits. Its mechanism of action involves binding to opioid receptors in the body, leading to a decrease in blood pressure, inflammation, and improvement in insulin sensitivity. While there are advantages and limitations to using Casomokinin L in lab experiments, further research is needed to fully understand its potential applications.
Synthesemethoden
Casomokinin L can be synthesized through enzymatic hydrolysis of casein using trypsin or chymotrypsin. The resulting peptide is then purified using chromatography techniques. The purity of Casomokinin L can be confirmed using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Casomokinin L has been studied for its potential health benefits, including its ability to lower blood pressure, reduce inflammation, and improve insulin sensitivity. Casomokinin L has also been shown to have antimicrobial properties and may have potential as a natural preservative in food products.
Eigenschaften
CAS-Nummer |
154396-74-4 |
---|---|
Produktname |
Casomokinin L |
Molekularformel |
C39H52N6O8 |
Molekulargewicht |
732.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H52N6O8/c1-24(2)21-30(39(52)53)42-35(48)32-12-7-19-44(32)38(51)33-13-8-20-45(33)37(50)29(23-25-9-4-3-5-10-25)41-34(47)31-11-6-18-43(31)36(49)28(40)22-26-14-16-27(46)17-15-26/h3-5,9-10,14-17,24,28-33,46H,6-8,11-13,18-23,40H2,1-2H3,(H,41,47)(H,42,48)(H,52,53)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
SWFPGAOVDUHWNK-FSJACQRISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Andere CAS-Nummern |
154396-74-4 |
Sequenz |
YPFPPL |
Synonyme |
casomokinin L Tyr-Pro-Phe-Pro-Pro-Leu tyrosyl-prolyl-phenylalanyl-prolyl-prolyl-leucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.